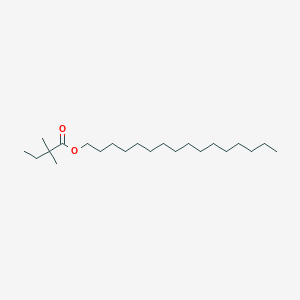
Poly(hexadecyl methacrylate) solution
説明
Poly(hexadecyl methacrylate) is a high-quality polymer solution that offers outstanding stability, durability, and versatility in a wide range of industrial and research applications . It belongs to a class of long chain of poly(alkyl) methacrylate and can be dissolved in benzene and heptane .
Physical And Chemical Properties Analysis
Poly(hexadecyl methacrylate) solution is a clear colorless viscous solution . It has an average molecular weight of 200,000 by GPC . It can be dissolved in benzene and heptane .科学的研究の応用
Polymer Recovery and Solution Properties
- PHMA has been studied for its efficacy in polymer recovery processes. Tests involving solutions like poly(methyl methacrylate) have shown the effectiveness of certain precipitants in removing contaminants and recovering small polymer molecules (Barson, Bevington, & Hunt, 1996).
- Its solution properties have been analyzed in various solvents, providing insight into the behavior of PHMA in different conditions (Aqeel, Lath, Lathová, Pavlinec, & Lacík, 2002).
Interactions with Surfactants
- PHMA's interactions with surfactants have been explored, which is significant for applications in latexes and latex films. Studies have shown how its viscosity changes with surfactant concentration in solutions (Kientz & Holl, 1994).
Thermoresponsive Behavior
- The thermoresponsive behavior of PHMA in the presence of trivalent metal hexacyano anions has been investigated, offering potential applications in smart materials development (Zhang, Tosi, Ügdüler, Maji, & Hoogenboom, 2015).
Dispersion Polymerization
- Research has been conducted on the use of PHMA in dispersion polymerization, resulting in stable microspheres. This has implications for controlled release and encapsulation technologies (Nakamura, Fujimoto, & Kawaguchi, 1999).
Biomedical Applications
- PHMA's properties have been utilized in the creation of high-performance protein microarrays, particularly for detecting biomarkers in human serum, indicating its relevance in biomedical diagnostics (Liu, Hu, Lu, & Li, 2010).
CO2-Switchable Polymers
- The development of CO2-switchable polymers using PHMA has been explored, which could lead to innovative applications in smart materials and devices (Han, Tong, Boissière, & Zhao, 2012).
Safety and Hazards
Poly(hexadecyl methacrylate) solution is classified as a flammable liquid. It may cause skin irritation, drowsiness or dizziness, and may be harmful if swallowed and enters airways. It’s also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
hexadecyl 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)22(3,4)6-2/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXTPKNWZCTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyl 2,2-dimethylbutanoate | |
CAS RN |
25986-80-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





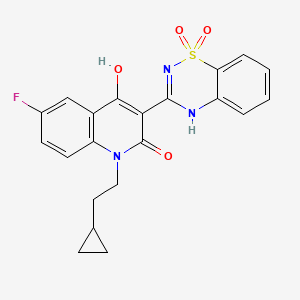
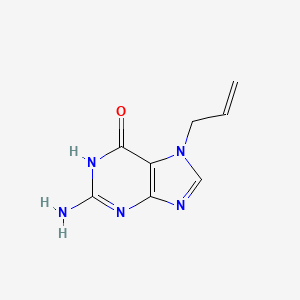
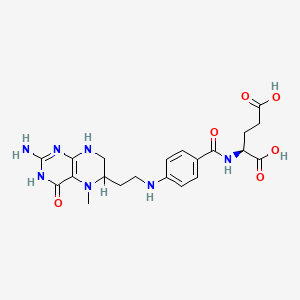

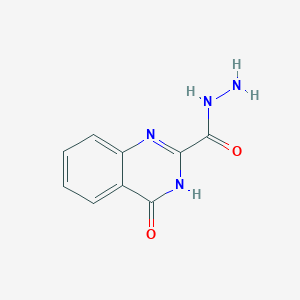

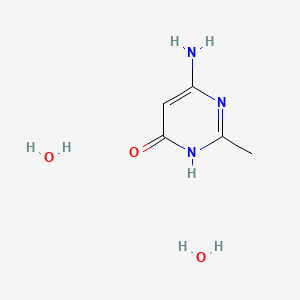
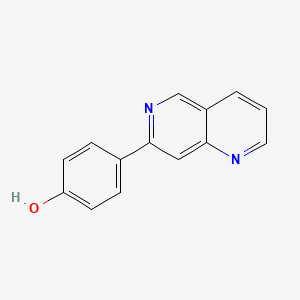
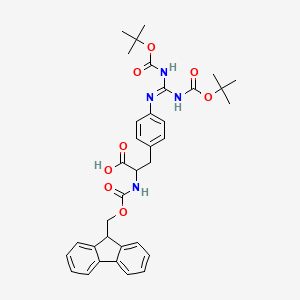
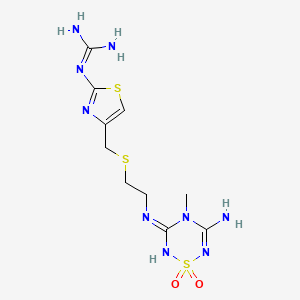
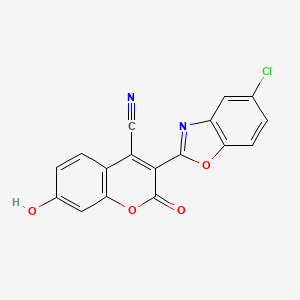
![2-Amino-9-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B1496753.png)